Product packaging for Diamyl sulfide(Cat. No.:CAS No. 872-10-6)

Diamyl sulfide

Cat. No.: B1670394
CAS No.: 872-10-6
M. Wt: 174.35 g/mol
InChI Key: JOZDADPMWLVEJK-UHFFFAOYSA-N
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Description

Diamyl Sulfide (CAS 872-10-6), also known as dipentyl sulfide, is an organosulfur compound of interest in environmental and water treatment research. Appearing as a yellow liquid with a distinctive, obnoxious odor, it is less dense than water and slightly soluble in water . Recent studies have identified this compound and related sulfides as significant contributors to swampy and septic odors in source waters, a growing concern for drinking water quality worldwide . Its primary research application involves investigating the performance, kinetics, and mechanisms of different oxidation processes, such as those using potassium permanganate (KMnO₄), sodium hypochlorite (NaClO), and chlorine dioxide (ClO₂), for the effective removal of such sulfide odorants . Research shows that this compound can be effectively oxidized by these common oxidants, with studies modeling the reaction kinetics to better understand and optimize removal efficiency . When handling, note that it may irritate skin, eyes, and mucous membranes . Under fire conditions or when heated to high temperatures, it may decompose to produce toxic oxides of sulfur . This product is intended for research purposes only and is not approved for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22S B1670394 Diamyl sulfide CAS No. 872-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentylsulfanylpentane
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InChI

InChI=1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
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InChI Key

JOZDADPMWLVEJK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCSCCCCC
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Molecular Formula

C10H22S
Record name DIAMYL SULFIDE
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DSSTOX Substance ID

DTXSID8042266
Record name Pentyl sulfide
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Molecular Weight

174.35 g/mol
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Physical Description

Diamyl sulfide appears as a yellow colored liquid with an obnoxious odor. Less dense than water and slightly soluble in water. May irritate skin, eyes and mucous membranes. May decompose to toxic oxides of sulfur when heated to high temperatures. Used to make other chemicals.
Record name DIAMYL SULFIDE
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Flash Point

185 °F (NFPA, 2010)
Record name DIAMYL SULFIDE
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CAS No.

872-10-6
Record name DIAMYL SULFIDE
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Record name Diamyl sulfide
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Synthetic Methodologies and Chemical Transformations of Diamyl Sulfide

Advanced Synthetic Routes for Dialkyl Sulfides

The synthesis of dialkyl sulfides often involves nucleophilic substitution reactions where a sulfur nucleophile reacts with an alkyl halide or equivalent.

The synthesis of asymmetrical sulfides is commonly achieved through a reaction analogous to the Williamson ether synthesis. This method involves treating a thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol, generating a highly nucleophilic thiolate ion. jove.com This thiolate ion then undergoes an SN2 reaction with the alkyl halide, displacing the halide and forming the sulfide (B99878). jove.com This reaction pathway is particularly effective with methyl, primary, and secondary alkyl halides, but less so with tertiary alkyl halides due to steric hindrance and competing elimination reactions. jove.com

Symmetrical sulfides, such as diamyl sulfide (di-n-pentyl sulfide), can be synthesized by the SN2 reaction between two equivalents of an alkyl halide and one equivalent of sodium sulfide. jove.com For this compound, this would involve the reaction of pentyl halide with sodium sulfide. ontosight.aicardiff.ac.uk

Optimization of these reactions often focuses on the choice of base, solvent, temperature, and the specific leaving group on the alkyl halide to maximize yield and minimize side products. For instance, using anhydrous conditions and appropriate solvents can be crucial for efficient thiolate formation and subsequent SN2 reaction.

Regioselective synthesis strategies are important when dealing with more complex sulfide derivatives or when incorporating specific functional groups at defined positions. While the basic Williamson-like synthesis is generally regioselective for simple alkyl halides, more advanced methods are required for complex substrates or to control the regiochemistry of C-S bond formation in the presence of multiple reactive sites.

Recent research has explored strategies for regioselective C-S bond formation, such as transition-metal catalyzed allylation of sulfur nucleophiles. rsc.org Palladium- or iridium-catalyzed nucleophilic addition to metal π-allyl intermediates has been employed for the synthesis of allylic sulfides with control over regioselectivity and enantioselectivity, although these methods may require pre-functionalization of reactants. rsc.org Oxidative dehydrogenation strategies mediated by reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) have also been developed for the regioselective synthesis of allylic sulfides from allylic hydrocarbons and thiophenol derivatives. rsc.orgrsc.org

Another approach involves the regioselective synthesis of β-hydroxy sulfides through the vicinal hydroxysulfenylation of unactivated alkenes. researchgate.net This strategy provides valuable intermediates for the synthesis of various organic compounds. researchgate.net

Cyclic sulfides, also known as thiacycloalkanes or episulfides (for three-membered rings), are sulfur-containing heterocycles. Their synthesis often involves intramolecular reactions or reactions of difunctionalized precursors. For example, five and six-membered cyclic sulfides can be synthesized by reacting 1,4-dichlorobutane (B89584) and 1,5-dichloropentane, respectively, with sodium sulfide under SN2 conditions. jove.com

Other routes to cyclic sulfides include aldol (B89426) reactions of dithioesters or chemoselective Mitsunobu reactions of 1,n-diols to generate 2-hydroxyalkyl sulfides with a terminal thiol group. rsc.org Acid treatment of these precursors can lead to cyclic sulfides. rsc.org The synthesis of cyclic polysulfides can be achieved by reacting dichloroalkanes with sodium tetrasulfide (Na₂S₄) in a biphasic system, often promoted by phase transfer catalysts. allenpress.com The reaction temperature can influence the molecular weight and structure of the resulting cyclic polysulfides. allenpress.com

Recent advancements include the synthesis of eight-membered cyclic diaryl sulfides via aryne reactions with 2-methylenebenzothiophene-3-ones. mdpi.com

Reaction Mechanisms of this compound

The chemical transformations of this compound are primarily dictated by the reactivity of the sulfur atom, which can act as a nucleophile or be oxidized.

Sulfides are readily oxidized at the sulfur atom to form sulfoxides and further to sulfones. jove.com This is a significant transformation in sulfide chemistry. The oxidation can be achieved using various oxidizing agents, including hydrogen peroxide and peroxy acids. jove.com

The mechanism of sulfide oxidation typically involves the attack of the sulfide sulfur on the electrophilic oxygen of the oxidizing agent. For example, with hydrogen peroxide, the reaction proceeds through a nucleophilic attack of the sulfide on hydrogen peroxide, followed by the elimination of water to form the sulfoxide (B87167). Further oxidation of the sulfoxide with a suitable oxidizing agent yields the sulfone. jove.com Using two equivalents of hydrogen peroxide can directly oxidize a sulfide to a sulfone. jove.com

The kinetics of sulfide oxidation reactions are influenced by factors such as the nature of the sulfide (e.g., electron-donating or withdrawing groups on the alkyl chains), the strength of the oxidizing agent, the solvent, and the presence of catalysts. Detailed research findings often involve studying reaction rates under varying conditions to elucidate the precise mechanistic steps and determine rate constants. For instance, studies on the oxidation of different sulfides by various oxidants have shown that the reaction order with respect to the sulfide and oxidant can vary depending on the specific system.

The oxidation of sulfides to sulfoxides or sulfones is a crucial reaction in industrial chemistry and the fuel industry, as these oxidized products are important intermediates for synthesizing valuable compounds, pharmaceuticals, and natural products. frontiersin.org

Heterogeneous catalysis plays a significant role in the reactions of sulfides, particularly in oxidation processes and reactions involving solid supports. Heterogeneous catalysts offer advantages such as facile separation and recyclability, which are beneficial for industrial applications. researchgate.net

Studies on heterogeneous selective oxidation of sulfides with oxidants like hydrogen peroxide have utilized various catalysts, including metal-containing ionic liquids immobilized on solid supports or ionic liquid-based polyoxometalate salts. frontiersin.orgresearchgate.netacs.org The mechanism in heterogeneous systems often involves the adsorption of the sulfide and the oxidant onto the catalyst surface, followed by the catalytic reaction and desorption of the products. The nature of the support and the active catalytic species significantly influence the activity, selectivity, and mechanism of the reaction. researchgate.net For instance, the crystallinity of the catalyst and the presence of hydrogen bonding networks can play a role in the heterogeneous oxidation of sulfides. researchgate.net

Heterogeneous acid-base catalysis has also been investigated for reactions involving sulfides, such as the synthesis of alkanethiols and dialkyl sulfides from alcohols and hydrogen sulfide. mathnet.ru The catalytic and acid-base properties of the heterogeneous catalysts are crucial in determining their activity and selectivity in these thiolation reactions. mathnet.ru

Catalytic Transformations Involving Sulfides

Catalytic transformations involving sulfides, including dialkyl sulfides like this compound, are significant in organic synthesis for producing sulfoxides and sulfones. jchemrev.comresearchgate.netacsgcipr.org Various catalytic systems have been developed for the selective oxidation of sulfides. For instance, activated carbon-supported Nb-based catalysts utilizing H₂O₂ as the oxidant have demonstrated high conversion and selectivity for oxidizing sulfides to their corresponding sulfoxides or sulfones in aqueous phase at room temperature. researchgate.net These catalysts have shown good reusability over multiple cycles without significant loss of activity or selectivity. researchgate.net

Other catalytic approaches for sulfide oxidation include the use of polyoxovanadates, which can catalyze the selective oxidation of various organic molecules, including sulfides, often utilizing hydrogen peroxide or tert-butyl hydroperoxide as oxidants. sciopen.com Metal-containing ionic liquid-based catalysts are also employed in the selective oxidation of organic sulfides, offering advantages in terms of recyclability and efficiency, particularly in applications like oxidative desulfurization of fuel oil. nih.gov

Lewis acid-catalyzed reactions are also relevant in sulfide chemistry, such as the Lewis acid-catalyzed acylation of arenes with acid chloride for the synthesis of aryl ketones, and sulfonylation of arenes with thionyl chloride for diaryl sulfoxides. jchemrev.com While these examples focus on aryl systems, they illustrate the broader applicability of Lewis acid catalysis in transformations involving sulfur compounds.

Furthermore, dialkyl sulfides have been shown to play a role in stabilizing catalytic species in certain reactions. For example, dimethyl sulfide has been reported to enhance the stability of active organo-dicuprate species in a catalytic 1,6-dienone addition process. acs.org

Degradation Pathways of Sulfide Compounds

The degradation of sulfide compounds can occur through various pathways, including chemical oxidation and microbial processes. Studies on the degradation mechanisms of sulfides are particularly relevant in environmental contexts and in the development of materials like solid-state batteries.

Oxidative degradation of sulfides can occur through reactions with various oxidants. For instance, the oxidation of dialkyl sulfides with nitric acid has been studied, with proposed mechanisms involving the formation of complexes between the sulfide and the oxidant or a catalyst. researchgate.net In the context of solid-state batteries, the degradation of sulfide electrolytes has been investigated, revealing mechanisms involving the oxidation of the sulfide electrolyte at the positive electrode and reduction at the negative electrode, leading to decreased battery capacity and increased resistance. jst.go.jpresearchgate.netrsc.orgrsc.org These degradation processes can involve the formation of S-S bonds and the distortion or destruction of sulfide-containing structural motifs. arxiv.org

Microbial degradation of sulfide compounds is another important pathway. Bacteria capable of cleaving aliphatic carbon-sulfur bonds have been isolated and studied for their potential in degrading sulfide bridges found in compounds like asphaltenes. nih.gov These bacteria can utilize different metabolic pathways, including alkyl chain degradation, non-specific sulfur oxidation, and sulfur-specific oxidation leading to carbon-sulfur bond cleavage. nih.gov Studies on the microbial degradation of volatile organic sulfur compounds like dimethyl sulfide (DMS) and methanethiol (B179389) (MT) in freshwater sediments have shown that methanogens can be dominant utilizers, converting these compounds to methane, carbon dioxide, and hydrogen sulfide under sulfate-poor conditions. asm.org The degradation of hydrogen sulfide by specific bacterial strains, such as Xanthomonas sp., has also been observed, with polysulfide identified as a metabolic product. researchgate.net

Thermal decomposition can also lead to the degradation of sulfur-containing compounds, yielding various sulfide and disulfide products, as observed in the thermal decomposition of nickel xanthates. rsc.org

Derivatization of this compound for Targeted Applications

This compound and other sulfides can be derivatized to synthesize compounds with targeted applications, such as in pesticides or as ligands in coordination chemistry.

Synthesis of Sulfide-Containing Diamides

Sulfide-containing diamides have been explored for their potential as pesticides. scirea.orgmdpi.combenthamdirect.comresearchgate.netscirea.org The design and synthesis of novel meta-diamide compounds incorporating sulfur derivatives, including sulfide linkages, have been reported. scirea.orgmdpi.combenthamdirect.comresearchgate.netscirea.org These syntheses often involve multi-step routes, starting from precursors and incorporating the sulfide moiety through various reactions. mdpi.comresearchgate.net The aim is to develop new insecticides with high efficiency and low toxicity, potentially overcoming issues like cross-resistance observed with traditional pesticides. scirea.orgmdpi.com While some synthesized sulfide-containing diamides have shown insecticidal activity, their efficacy compared to existing insecticides like broflanilide (B1440678) and cyproflanilide (B13465277) is an active area of research. scirea.orgbenthamdirect.comscirea.org

Development of Sulfone Derivatives

Sulfone derivatives can be synthesized by the oxidation of sulfides. jchemrev.comresearchgate.netacsgcipr.orgresearchgate.netresearchgate.netorganic-chemistry.orgrsc.org This is a crucial transformation in organic synthesis, as sulfones are important structural motifs in pharmaceuticals and agrochemicals, and can also serve as intermediates for further synthetic manipulations. acsgcipr.orgacsgcipr.org

Various methods exist for the oxidation of sulfides to sulfones, ranging from using strong oxidants like nitric acid or KMnO₄ to more environmentally friendly approaches utilizing catalysts and oxidants like H₂O₂. jchemrev.comresearchgate.netacsgcipr.orgorganic-chemistry.orgrsc.org Selective oxidation to either sulfoxides or sulfones can be controlled by carefully selecting the oxidant, catalyst, and reaction conditions, such as stoichiometry and temperature. researchgate.netacsgcipr.orgresearchgate.netorganic-chemistry.org Catalytic systems employing metal oxides, complexes, or heterogeneous catalysts like supported niobium or tantalum carbide have been developed for this transformation. researchgate.netorganic-chemistry.org For example, niobium carbide has been reported as an efficient catalyst for the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org Metal-free methods, such as using urea-hydrogen peroxide in the presence of phthalic anhydride, have also been reported for the efficient oxidation of sulfides to sulfones. organic-chemistry.org

The oxidation of this compound specifically to its corresponding sulfone, diamyl sulfone, is achievable through these general methods for sulfide oxidation. Diamyl sulfone would contain the -SO₂- linkage instead of the -S- linkage present in this compound.

Formation of Coordination Complexes with Metal Centers

Dialkyl sulfides, including this compound, can act as ligands and form coordination complexes with metal centers. The sulfur atom in sulfides possesses lone pairs of electrons that can coordinate to metal ions.

Studies on the reactivity of copper(I) halides with dialkyl sulfides have shown the formation of various coordination complexes, including discrete molecular clusters and coordination polymers. researchgate.netresearchgate.net The nature of the resulting complex can be influenced by factors such as the reaction solvent and the specific dialkyl sulfide used. For instance, the reaction of CuI with dimethyl sulfide can yield different coordination polymers depending on the solvent. researchgate.netresearchgate.net These complexes can feature different structural motifs, such as cubane-like Cu₄I₄ units. researchgate.net

Other metal centers, such as palladium, platinum, and ruthenium, can also form complexes with organosulfur ligands, including thioethers. uni-muenster.dersc.org These metal complexes featuring sulfide ligands are of interest in various areas, including catalysis. The coordination behavior of sulfides to metal centers is fundamental to understanding their role as ligands and their potential applications in catalysis and material science.

Advanced Spectroscopic and Analytical Characterization in Diamyl Sulfide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the structure and properties of diamyl sulfide (B99878). Each method probes different aspects of the molecule, offering complementary information.

Infrared (IR) Spectroscopy for Sulfide Bonds and Adducts

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For organosulfur compounds like diamyl sulfide, IR spectroscopy can provide information about the presence and environment of the carbon-sulfur (C-S) bond. While the C-S stretching vibration in sulfides typically appears in the fingerprint region (around 710-570 cm⁻¹), making it sometimes difficult to definitively assign, other vibrations of the alkyl chains are also observed libretexts.org. Studies on related dialkyl sulfides and their complexes with species like hydrogen fluoride (B91410) in solid argon have utilized FTIR to investigate molecular interactions and the resulting shifts in vibrational modes acs.org. The IR spectrum of diallyl sulfide, a related organosulfur compound, is available in databases, illustrating the typical data obtained for this class of compounds chemicalbook.comnist.gov. The S=O stretching vibration in sulfoxides, which are oxidation products of sulfides, typically appears in the 1030-1070 cm⁻¹ range chemistrytalk.org.

Data on specific IR bands for this compound can be found in spectroscopic databases. For instance, PubChem lists IR spectra for this compound, including FTIR and ATR-IR data nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and relative positions of atoms within a molecule. Both ¹H NMR and ¹³C NMR are widely used in the structural analysis of organic sulfides.

In ¹H NMR spectra of sulfides, the protons on the carbon atoms directly adjacent to the sulfur atom typically resonate in the region of 2.0 to 2.5 ppm libretexts.org. Protons further down the alkyl chains will appear at higher field strengths, with their chemical shifts influenced by their position relative to the sulfur atom and other functional groups. The splitting patterns of these signals provide information about the number of neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms adjacent to the sulfur in sulfides generally fall within the range of 20-40 ppm libretexts.org. Similar to ¹H NMR, the chemical shifts of other carbon atoms in the amyl chains are indicative of their environment.

Studies on dialkyl sulfides have utilized ¹H NMR to analyze mixtures and determine the average sulfur rank in polysulfides acs.org. While direct ³³S NMR is challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, indirect methods involving derivatization have been explored for characterizing organosulfur compounds in complex matrices like coal osti.govcdnsciencepub.com. For example, converting sulfides to iminosulfuranes allows for detection via ¹⁵N NMR, although the ¹⁵N chemical shift shows limited sensitivity to substituents on sulfur osti.gov.

Data on the ¹H NMR spectrum of dimethyl sulfide, a simpler dialkyl sulfide, is available in databases, showing characteristic signals for the methyl protons chemicalbook.comspectrabase.com.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the molecular formula and identifying structural subunits of this compound.

Electron ionization mass spectrometry (EI-MS) is a common technique for analyzing organic compounds. Upon electron impact, the molecule fragments in characteristic ways, generating a spectrum of ions. For dialkyl sulfides, fragmentation often involves cleavage of the carbon-sulfur bond, leading to hydrocarbon ions and ions containing the sulfur atom cdnsciencepub.comtandfonline.com. Hydrogen transfer processes, such as 1,3-H shifts, can also occur upon electron impact in dialkyl sulfides tandfonline.comtandfonline.com.

Soft ionization techniques, such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI), can be used to study less volatile or more labile sulfur compounds, often after derivatization to form sulfonium (B1226848) salts researchgate.netscilit.com. These methods can provide information about the intact molecular ion or larger fragments.

Mass spectral data for this compound is available in databases like the NIST WebBook and SpectraBase, showing the characteristic ions produced upon ionization nih.govspectrabase.com. Researchers have also used GC-MS for the identification of this compound in environmental samples researchgate.net.

A simplified representation of potential fragmentation in EI-MS of this compound might include ions corresponding to the molecular ion, loss of an amyl radical, and further fragmentation of the amyl chains.

UV-Vis Spectroscopy for Electronic Transitions and Dimerization

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. While simple dialkyl sulfides like this compound typically lack strong chromophores and are relatively transparent in the UV-Vis region, this technique can be useful for studying their interactions or the formation of colored derivatives or complexes.

UV-Vis spectroscopy has been used in the characterization of metal sulfide nanoparticles, where shifts in absorption spectra can indicate quantum confinement effects unizulu.ac.za. While direct UV-Vis data specifically for this compound's electronic transitions is less commonly highlighted in general spectroscopic resources compared to IR or NMR, the technique can be applied to study its behavior in specific environments or reactions where electronic changes occur, such as complex formation or oxidation to the sulfoxide (B87167) or sulfone. UV-Vis spectroscopy is also used as a quantitative measurement technique for various volatile sulfur compounds fondriest.com.

X-Ray Absorption Spectroscopy (XAS) for Sulfur Speciation

X-ray Absorption Spectroscopy (XAS), particularly sulfur K-edge XAS, is a powerful technique for determining the chemical state and local environment of sulfur atoms in various materials. This is particularly valuable for sulfur speciation in complex samples.

Sulfur K-edge XAS involves exciting core electrons of the sulfur atom and monitoring the resulting absorption of X-rays. The energy at which absorption occurs and the features of the absorption spectrum are sensitive to the oxidation state and bonding environment of the sulfur atom. This allows for the differentiation of various sulfur species, including sulfides, thiols, disulfides, sulfoxides, and sulfones.

XAS has been used extensively for sulfur speciation in diverse fields, including environmental science, geochemistry, and materials science rsc.orgrsc.orgosti.gov. Studies comparing sulfur K-edge XAS with sulfur Kβ X-ray emission spectroscopy (XES) have shown that XAS generally exhibits superior sensitivity towards non-aromatic reduced sulfur compounds rsc.orgosti.gov. While specific detailed XAS data for pure this compound may not be as widely published as for more complex sulfur-containing materials, the principles of XAS are directly applicable to its analysis, providing information about the divalent sulfur center and its bonding to the amyl groups. XAS can be used to study the surface structure of organosulfur stabilized nanoparticles acs.org.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It is based on the inelastic scattering of light by molecules, which causes shifts in the frequency of the scattered light corresponding to molecular vibrations. Raman spectroscopy is particularly useful for studying symmetric vibrations and can be applied to samples in various states, including liquids and solids.

For organosulfur compounds, Raman spectroscopy can provide insights into the vibrations of C-S and S-S bonds. Studies on dialkyl sulfides and disulfides have utilized Raman spectroscopy to investigate molecular conformations and the characteristic stretching vibrations of these bonds tandfonline.com. The S-S stretching vibration in disulfides typically appears in the region of 400-500 cm⁻¹ tandfonline.comresearchgate.net. While this compound contains only C-S bonds and no S-S bonds, Raman spectroscopy can still be used to characterize its C-S stretching modes and the vibrations of the amyl chains.

Raman spectra of this compound are available in spectroscopic databases nih.gov. Research on related cyclic polysulfides has demonstrated the utility of Raman spectroscopy in distinguishing between constitutional and configurational isomers based on the positions of S-S stretching vibrations researchgate.net. Raman spectroscopy has also been used to characterize metal sulfides and surface chemical species researchgate.net.

The change in the polarizability of a molecule during a vibration gives rise to Raman scattering, with the scattering intensity proportional to the square of the induced dipole moment utoronto.ca. This makes Raman spectroscopy sensitive to different types of molecular vibrations compared to IR spectroscopy.

Table 1: Summary of Spectroscopic Techniques Applied to Dialkyl Sulfides

TechniqueInformation ProvidedRelevance to this compound
IR SpectroscopyVibrational modes, functional groups (C-S, S=O)Identification of C-S bond, study of adducts and oxidation products
NMR SpectroscopyMolecular structure, connectivity, environment of atomsElucidation of alkyl chain structure, purity assessment
Mass SpectrometryMolecular weight, fragmentation patternConfirmation of molecular formula, identification of fragments
UV-Vis SpectroscopyElectronic transitions, conjugation, complex formationStudy of interactions, colored derivatives, quantitative analysis
XASSulfur oxidation state, local sulfur environmentSulfur speciation, understanding bonding to sulfur atom
Raman SpectroscopyVibrational modes, molecular conformation (C-S)Characterization of C-S vibrations, complementary to IR

Table 2: Characteristic Vibrational Frequencies (Approximate) for Related Sulfur Functional Groups

Functional GroupBondApproximate IR Frequency (cm⁻¹)Approximate Raman Frequency (cm⁻¹)Source
SulfideC-S stretch710-570 (weak, fingerprint) libretexts.org
SulfoxideS=O stretch1030-1070 (strong) chemistrytalk.org, rsc.org
DisulfideS-S stretch400-500 tandfonline.comresearchgate.net

Note: Specific frequencies can vary depending on the molecular structure and physical state.

Advanced Analytical Methodologies for Sulfide Quantification and Detection

Accurate quantification and detection of sulfides, including this compound, are critical in various research and industrial applications. A range of advanced analytical techniques has been developed and refined for this purpose, offering different advantages in terms of sensitivity, selectivity, and applicability to various sample types.

Gas Chromatography (GC) Coupled with Detectors (e.g., SCD, FPD, MS)

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds, making it highly suitable for the analysis of many organic sulfides, including potentially this compound. Coupling GC with selective detectors significantly enhances the ability to identify and quantify sulfur-containing compounds within complex mixtures.

The Sulfur Chemiluminescence Detector (SCD) is considered a highly specific, selective, and sensitive technique for the analysis of sulfur compounds gcms.czshimadzu.com. GC-SCD couples the separation power of GC with a detector that responds specifically to sulfur species, enabling detection at parts-per-billion (ppb) levels in various matrices gcms.cz. The SCD operates by converting sulfur compounds eluted from the GC column into sulfur monoxide (SO), which then reacts with ozone to produce excited sulfur dioxide (SO₂). The light emitted as SO₂ returns to its ground state is detected by a photomultiplier tube shimadzu.com. A key advantage of SCD is its equimolar response to different sulfur compounds, simplifying quantification as it reduces the need for individual calibration of each target compound gcms.cz. This makes GC-SCD particularly useful for analyzing complex mixtures of sulfur species, such as those found in fuels and petrochemicals gcms.czgcms.czresearchgate.net.

Flame Photometric Detection (FPD) is another common sulfur-selective detector used with GC. GC-FPD is capable of detecting sulfur compounds, particularly in matrices with high concentrations of other compounds like hydrocarbons news-medical.net. In FPD, the GC effluent is combusted in a hydrogen-rich flame, causing sulfur compounds to decompose and emit light at specific wavelengths (around 394 nm for sulfur). While generally less sensitive and selective than SCD, FPD is often more robust and less expensive restek.com. However, FPD can suffer from hydrocarbon quenching, where co-eluting hydrocarbons suppress the sulfur signal restek.comrsc.org. This can be mitigated by optimizing chromatographic separation or using techniques like pulsed FPD (PFPD), which offers improved selectivity and lower detection limits researchgate.net. GC-FPD has been applied to the analysis of various volatile sulfides, including dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) in environmental samples mdpi.com.

Mass Spectrometry (MS) detectors coupled with GC (GC-MS) provide universal detection capabilities and structural information about the separated compounds restek.com. While not inherently sulfur-selective, GC-MS can identify sulfur compounds based on their fragmentation patterns and mass-to-charge ratios. For enhanced selectivity and sensitivity for target sulfur compounds, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, focusing on characteristic ions of the analytes restek.comgcms.cz. GC-MS is valuable for confirming the identity of sulfur compounds detected by selective detectors or for analyzing samples where selective detectors may not provide sufficient structural information restek.comingenieria-analitica.com. The combination of GC-MS with sulfur-selective detectors like FPD or SCD in parallel can provide both quantitative and qualitative information, leveraging the strengths of each detection method restek.comingenieria-analitica.com.

Research findings highlight the application of GC-based methods for various sulfides. For instance, GC-FPD has been used to measure hydrogen sulfide and dissolved metal sulfide complexes in water nih.gov. GC-SCD has been successfully applied for the identification and quantification of sulfur compounds in light oils and natural gas gcms.czgcms.czresearchgate.net. While specific studies on this compound analysis using these methods were not prominently found, the principles and demonstrated capabilities for other organic sulfides indicate their applicability. For example, studies on dimethyl sulfide analysis by GC-FPD and GC-MS demonstrate the effectiveness of these techniques for dialkyl sulfides mdpi.comosha.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a separation technique suitable for less volatile or thermally labile compounds that are not amenable to GC. While simple alkyl sulfides like this compound are generally volatile enough for GC, HPLC can be relevant for their analysis in certain matrices or when dealing with larger, less volatile organic sulfides or their derivatives. Direct detection of sulfides by standard HPLC detectors like UV-Vis can be challenging unless the sulfide has a chromophore. Therefore, derivatization is often employed to make sulfides detectable by UV-Vis or fluorescence detectors.

One common approach in HPLC for sulfide analysis involves pre-column derivatization with reagents that react with the sulfide group to form a compound detectable by UV or fluorescence. For example, monobromobimane (B13751) (MBB) is a popular derivatization agent that reacts with thiols and sulfides to form fluorescent adducts that can be separated and detected by HPLC with fluorescence detection (HPLC-FLD) researchgate.netshimadzu.comacs.org. This approach has been successfully used for the quantification of hydrogen sulfide in biological samples researchgate.netshimadzu.comacs.org.

Coupling HPLC with Mass Spectrometry (LC-MS or LC-MS/MS) offers powerful capabilities for the separation, identification, and quantification of a wide range of compounds, including sulfides and their derivatives hpst.czacs.org. LC-MS/MS, in particular, provides high sensitivity and selectivity through the use of multiple stages of mass analysis (tandem mass spectrometry) researchgate.netshimadzu.comyoutube.comnih.gov. This is especially useful for analyzing complex samples where chromatographic separation alone may not be sufficient to resolve all components. LC-MS/MS methods have been developed for the quantification of hydrogen sulfide, often involving derivatization to improve ionization and detection researchgate.netshimadzu.comnih.gov. While direct analysis of this compound by LC-MS/MS might be possible depending on its ionization properties, derivatization strategies developed for other sulfides could potentially be adapted. LC-MS/MS offers advantages such as high specificity, sensitivity, and a wide linear range nih.gov.

Research has shown the effectiveness of LC-MS/MS for sulfide analysis in various matrices, including biological samples researchgate.netshimadzu.comnih.gov. For instance, an LC-MS/MS method using monobromobimane derivatization was developed for quantifying hydrogen sulfide in biological matrices with high sensitivity researchgate.netshimadzu.com. Another study established an LC-MS/MS method for detecting hydrogen sulfide in human serum, demonstrating high sensitivity and recovery nih.gov. While these studies focus on hydrogen sulfide, the principles of derivatization and LC-MS/MS detection are applicable to other sulfides, potentially including this compound, depending on the specific analytical requirements and sample matrix.

Electrochemical Methods for Sulfide Analysis

Electrochemical methods provide a sensitive and cost-effective approach for sulfide detection and quantification, often offering real-time measurement capabilities. These methods typically involve the oxidation or reduction of sulfide species at an electrode surface, generating a measurable electrical signal (current or potential).

Various electrochemical techniques have been applied to sulfide analysis, including amperometry, voltammetry (e.g., cyclic voltammetry, anodic stripping voltammetry), and potentiometry with ion-selective electrodes (ISEs) acs.orgresearchgate.netnih.govrsc.orgresearchgate.netjst.go.jp. Sulfide ions (S²⁻) and hydrogen sulfide (H₂S) are electroactive species that can undergo redox reactions at suitable electrode materials. However, a significant challenge in electrochemical sulfide detection is electrode passivation, where the electrode surface becomes fouled by the deposition of elemental sulfur or metal sulfides, leading to decreased sensitivity and reproducibility acs.orgnih.gov.

To overcome electrode passivation, strategies such as using specific electrode materials, modifying electrode surfaces, or employing pulsed electrochemical detection (PED) techniques like triple pulse amperometry (TPA) have been developed acs.orgnih.gov. TPA involves applying a sequence of potential pulses to clean the electrode surface and measure the analyte signal, allowing for continuous and stable detection acs.orgnih.gov.

Electrochemical sensors, including those based on metal oxides or modified electrodes, have been explored for sensitive and selective sulfide detection researchgate.netjst.go.jp. For example, electrochemical sensors utilizing silver (Ag) electrodes have been developed for hydrogen sulfide detection, as silver can react with sulfide to form silver sulfide jst.go.jp.

While much of the research on electrochemical sulfide analysis focuses on inorganic sulfides like hydrogen sulfide, the principles can be extended to organic sulfides. However, the electrochemical behavior of organic sulfides like this compound may differ from that of inorganic sulfides due to their molecular structure and lower polarity. Specific electrode materials and electrochemical methods would need to be optimized for the direct electrochemical detection of this compound. Alternatively, indirect electrochemical methods involving a reaction that converts the organic sulfide to a more electroactive species could be employed.

Research demonstrates the potential of electrochemical methods for sensitive sulfide detection, with some techniques achieving low detection limits researchgate.netjst.go.jp. For instance, an electrochemical Ag/C sensor was developed for detecting hydrogen sulfide in biological samples jst.go.jp. Triple pulse amperometry has shown promise in mitigating electrode poisoning during hydrogen sulfide detection acs.orgnih.gov.

Headspace Analysis Techniques

Headspace analysis is a sample preparation technique used to analyze volatile compounds present in the gas phase above a solid or liquid sample. This is particularly relevant for volatile organic sulfides like this compound. Headspace techniques are often coupled with GC for the separation and detection of the volatile components researchgate.net.

Static headspace analysis involves equilibrating the volatile compounds between the sample matrix and the headspace in a sealed vial at a controlled temperature. An aliquot of the headspace gas is then injected into the GC system acs.org. This method is relatively simple but may have limitations in sensitivity for trace-level analytes.

Dynamic headspace techniques, such as purge-and-trap, involve continuously sweeping the volatile compounds from the sample with an inert gas and trapping them onto an adsorbent material. The trapped analytes are then thermally desorbed and transferred to the GC researchgate.netresearchgate.net. This preconcentration step significantly enhances the sensitivity of the analysis.

Solid-Phase Microextraction (SPME) is another widely used headspace technique where a fused silica (B1680970) fiber coated with an adsorbent material is exposed to the headspace above the sample. Volatile analytes partition onto the fiber coating and are then thermally desorbed in the GC inlet mdpi.comacs.org. HS-SPME offers advantages such as solvent-free extraction, simplicity, and portability.

Headspace analysis coupled with GC and sulfur-selective detectors (FPD, SCD) or MS is a powerful combination for analyzing volatile sulfides in various matrices, including environmental samples, food, and beverages mdpi.comresearchgate.netacs.orgshimadzu.com. For example, HS-SPME-GC-FPD has been successfully applied for the determination of dimethyl sulfides in water samples mdpi.com. Headspace-GC-MS has been used for the analysis of hydrogen sulfide in biological and gaseous samples oup.comjst.go.jp.

While specific applications of headspace analysis for this compound were not extensively detailed in the search results, the effectiveness of these techniques for other volatile organic sulfides, such as dimethyl sulfide, strongly suggests their applicability to this compound analysis, particularly in matrices where it is present as a volatile component. Research on dimethyl sulfide in beer and other food products demonstrates the utility of HS-GC-FPD and HS-GC-MS for volatile dialkyl sulfides mdpi.comresearchgate.netacs.org. Headspace analysis coupled with SCD has also been used for volatile sulfur compounds in beverages shimadzu.com.

Solvent Extraction Coupled with Analytical Detection

Solvent extraction is a fundamental sample preparation technique used to isolate analytes of interest from complex matrices based on their solubility in different solvents. This technique is often a necessary step before chromatographic or other analytical detection methods, especially when dealing with solid or liquid samples containing this compound.

The choice of solvent depends on the polarity of this compound and the matrix. Nonpolar or moderately polar organic solvents are typically used to extract organic sulfides from aqueous or solid matrices researchgate.netcdc.gov. Common solvents include hexane, dichloromethane, and acetone, often used individually or in mixtures nepc.gov.au. The extraction efficiency can be influenced by factors such as solvent type, volume, extraction time, and temperature. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed.

After extraction, the solvent extract may require further cleanup steps to remove interfering compounds that could affect the subsequent analytical detection nepc.gov.auresearchgate.net. For sulfur compounds, specific cleanup methods might be necessary to remove elemental sulfur or other co-extracted substances nepc.gov.auresearchgate.net.

The cleaned extract containing this compound can then be analyzed by various techniques, such as GC coupled with SCD, FPD, or MS, or potentially HPLC-based methods if derivatization is employed or if the analytical requirements necessitate it. Solvent extraction is often the initial step in methods for analyzing organic sulfur compounds in environmental samples, petroleum products, and food matrices researchgate.netcdc.govnih.gov.

Research highlights the use of solvent extraction in conjunction with chromatographic analysis for sulfur compounds. For example, solvent extraction using diethyl ether has been used to isolate volatile compounds, including sulfide compounds, from food samples before GC and GC-MS analysis researchgate.net. Accelerated solvent extraction (ASE), ultrasonic extraction (UE), and supercritical-fluid extraction (SFE) have been employed to extract organic sulfur compounds from solid matrices like coal before GC-MS analysis nih.gov. While these studies focus on various organic sulfur compounds, the principles of solvent extraction as a sample preparation step for subsequent analysis by GC or HPLC are directly applicable to this compound. The effectiveness of solvent extraction depends heavily on the specific matrix and the properties of this compound within that matrix.

Theoretical and Computational Investigations of Diamyl Sulfide

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are widely applied to investigate the electronic structure and reactivity of sulfur-containing compounds. These methods provide a theoretical framework to analyze molecular properties that are difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structures

DFT is a powerful tool for studying the electronic structure and predicting the reaction mechanisms of organic sulfides. It is used to calculate quantum chemical descriptors, geometric structures, and electronic properties. nih.gov For sulfides, DFT calculations can help elucidate the distribution of electron density, particularly around the sulfur atom, which is crucial for understanding their reactivity. Studies on the oxidation of sulfides, for instance, have utilized DFT to investigate reaction pathways and the formation of intermediates. researchgate.netresearchgate.net DFT calculations have confirmed that the characteristics of the central sulfur atom, rather than the side chain, are decisive in controlling the oxidation rate and transformation pathway of sulfides. researchgate.net The method can also be employed to study the influence of molecules like water on the structure and electronic properties of sulfide (B99878) mineral surfaces, which is relevant to understanding adsorption processes. researchgate.net

Ab Initio Methods in Sulfide Research

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also valuable in sulfide research. These methods can provide highly accurate information about the electronic structure and energetics of molecules. Coupled-cluster (CCSD) and density functional computations have been used to investigate the mechanisms of reactions involving sulfides, such as their oxidation by permanganate. researchgate.net Ab initio calculations can also be applied to study the interactions and structures of sulfur-containing systems under various conditions. scirp.org

Computational Studies on Dimerization and Intermolecular Interactions

Computational studies, including those using DFT, have explored the dimerization and intermolecular interactions of sulfur-containing molecules. These investigations aim to understand the non-covalent forces that influence molecular aggregation and packing. uva.esresearchgate.net For instance, studies on thiol dimerization have utilized DFT to characterize interactions structurally, energetically, and through topological analysis of electron density. uva.es These methods help in analyzing interactions such as hydrogen bonds involving sulfur atoms. uva.esmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. stanford.edureadthedocs.io While specific MD studies solely focused on diamyl sulfide were not prominently found in the search results, MD simulations are broadly applied to study the dynamics of sulfur-containing compounds and their interactions in various environments. For example, MD simulations have been used to study the structural, mechanical, and kinetic behavior of lithiated sulfur compounds relevant to battery technology. rsc.org They can also be employed to model adsorption and desorption processes in porous materials, providing insights into how molecules like sulfides interact with surfaces over time. acs.org

Environmental and Biological Research Aspects of Sulfides

Environmental Fate and Transport Studies

The fate and transport of sulfides in the environment are governed by a complex interplay of physical, chemical, and biological processes. These compounds are integral to the global sulfur cycle and can significantly influence atmospheric and aquatic chemistry.

Volatile organic sulfur compounds (VOSCs), including sulfides, are significant contributors to the atmospheric sulfur budget. While specific data on diamyl sulfide (B99878) is limited, the atmospheric chemistry of dimethyl sulfide (DMS) is well-documented and provides a framework for understanding the potential atmospheric fate of larger alkyl sulfides.

DMS is the most abundant biogenic sulfur compound emitted from the oceans and plays a crucial role in the formation of atmospheric aerosols. copernicus.orgcanterbury.ac.nz Once in the atmosphere, DMS undergoes oxidation, primarily initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. mdpi.com This oxidation process leads to the formation of sulfur dioxide (SO₂) and methanesulfonic acid (MSA). copernicus.org

The SO₂ produced can be further oxidized in the gas phase or in aqueous phases (e.g., in cloud droplets) to form sulfuric acid (H₂SO₄). copernicus.org Sulfuric acid and MSA are key precursors to the formation of new aerosol particles and the growth of existing ones. copernicus.org These sulfate (B86663) aerosols can act as cloud condensation nuclei (CCN), influencing cloud properties and the Earth's radiative budget. canterbury.ac.nzcopernicus.org The inclusion of DMS chemistry in atmospheric models has been shown to significantly increase predicted sulfate concentrations, particularly over marine and coastal areas. nih.govmdpi.comnih.govresearchgate.net

Recent research has highlighted the complexity of DMS oxidation pathways, involving intermediate species such as dimethyl sulfoxide (B87167) (DMSO) and hydroperoxymethyl thioformate (HPMTF), and the role of halogen radicals (e.g., Cl, BrO) in DMS oxidation. copernicus.orgcanterbury.ac.nzmdpi.com The specific reaction pathways and the resulting product yields can vary depending on atmospheric conditions.

Table 1: Key Reactions in the Atmospheric Oxidation of Dimethyl Sulfide

Reactant Oxidant Key Products Significance
Dimethyl Sulfide (DMS) Hydroxyl Radical (OH) Sulfur Dioxide (SO₂), Methanesulfonic acid (MSA) Primary daytime oxidation pathway leading to sulfate aerosol formation. mdpi.com
Dimethyl Sulfide (DMS) Nitrate Radical (NO₃) Sulfur Dioxide (SO₂), Methanesulfonic acid (MSA) Important nighttime oxidation pathway. mdpi.com

In aquatic environments, sulfides can undergo various degradation and transformation processes, including microbial metabolism, photochemical oxidation, and chemical reactions. These processes are crucial in controlling the concentration and fate of these compounds in marine and freshwater systems.

Microbial degradation is a primary removal pathway for many organic sulfur compounds in aquatic systems. researchgate.net Bacteria can utilize sulfides as a source of carbon and/or sulfur. researchgate.net The oxidation of DMS to DMSO is a significant transformation pathway mediated by microbes in surface seawater. frontiersin.org

Photochemical degradation can also contribute to the transformation of sulfides in sunlit surface waters. The absorption of UV radiation can lead to the oxidation of these compounds, contributing to their removal from the water column. While less studied for larger sulfides, the photooxidation of DMS to DMSO is a known process. researchgate.net

Sulfides are a vital component of the biogeochemical sulfur cycle, which involves the transformation of sulfur through various oxidation states in different environmental compartments. frontiersin.orgnih.gov Marine phytoplankton produce dimethylsulfoniopropionate (DMSP), which is the precursor to the vast majority of oceanic DMS. nih.govresearchgate.net The enzymatic cleavage of DMSP by marine bacteria and phytoplankton releases DMS into the water column. nih.gov

The emission and subsequent atmospheric oxidation of volatile sulfides have a notable impact on air quality. The formation of sulfate aerosols from DMS oxidation contributes to the atmospheric particulate matter load, which can affect visibility and human health. nih.govmdpi.com These biogenic aerosols can also influence regional climate by affecting cloud formation and properties. copernicus.orgcopernicus.org In some coastal urban areas, DMS has been identified as a contributor to urban aerosols. mdpi.com

In aquatic systems, high concentrations of certain sulfides can contribute to unpleasant odors and can be toxic to some aquatic organisms. Hydrogen sulfide, a related sulfur compound, is a well-known toxicant and can lead to oxygen depletion in water bodies. youtube.com While less toxic, other sulfides can also have negative impacts on water quality if present in high concentrations. The photocatalytic degradation of metal sulfides is an area of research for water remediation, aiming to break down organic pollutants. nih.govmdpi.com

Biological Interactions and Effects

The interaction of sulfides with biological systems is primarily at the microbial level, where these compounds can serve as substrates for energy and growth.

Microorganisms play a central role in the degradation of sulfides in both oxic and anoxic environments. researchgate.net A diverse range of bacteria has been identified that can metabolize these compounds. For instance, some bacteria can grow on alkyl sulfides as their sole source of carbon and energy. nih.gov

The metabolic pathways for sulfide degradation can vary among different microorganisms. Common initial steps involve the oxidation of the sulfur atom. For DMS, one major pathway involves its conversion to methanethiol (B179389) and then further metabolism. researchgate.net Another significant pathway is the oxidation of DMS to DMSO. frontiersin.org

Several key enzymes are involved in these degradation pathways. For example, DMS monooxygenase is responsible for the oxidation of DMS to DMSO in some bacteria. frontiersin.org The genes encoding for these enzymes have been identified in various marine bacteria, providing insights into the genetic basis of sulfide metabolism. nih.govresearchgate.net The study of these microbial degradation pathways is crucial for understanding the fate of sulfides in the environment and their role in the global sulfur cycle.

Table 2: Genera of Bacteria Involved in the Metabolism of Dimethyl Sulfide

Bacterial Genera Environment Metabolic Role
Roseobacter Marine DMSP and DMS metabolism. nih.gov
Spongiobacter Marine Associated with coral DMSP and DMS cycling. nih.gov
Vibrio Marine Isolated on media with DMSP or DMS as the sole carbon source. nih.gov
Alteromonas Marine Isolated on media with DMSP or DMS as the sole carbon source. nih.gov
Thiobacillus Marine Aerobic and anaerobic degradation of a range of alkyl sulfides. nih.gov
Acinetobacter Kitchen Waste DMDS degradation. nih.gov
Pseudomonas Kitchen Waste, Peatland Sediments DMDS and DMSP degradation. qmul.ac.uknih.gov

Olfactory Perception and Odorants

The olfactory perception of sulfur-containing compounds is notable for its potency, with many demonstrating low odor thresholds. While specific detailed research on the olfactory profile of diamyl sulfide is limited, available data characterizes it as a yellow-colored liquid with an obnoxious odor. nih.gov This aligns with the broader understanding of organic sulfides, which often possess strong and sometimes unpleasant smells. wikipedia.orgwikipedia.orgnih.gov

For context, a more extensively studied sulfide, dimethyl sulfide (DMS), is known for a characteristic cabbage-like smell that can be highly disagreeable at even low concentrations. wikipedia.org However, the perception of sulfide odors can be highly concentration-dependent. At very low levels, DMS is a vital component that provides savory and desirable flavor notes to a variety of foods, including cooked corn, beetroot, cabbage, and seafood. wikipedia.orgnbinno.com It is also a key aroma compound in truffles. wikipedia.org The table below summarizes the described odors of various sulfides to provide a comparative context for the general class of compounds to which this compound belongs.

Table 1: Descriptive Odor Profiles of Various Sulfide Compounds

Compound NameCAS NumberReported Odor Characteristics
This compound872-10-6Obnoxious. nih.gov
Dimethyl sulfide75-18-3Cabbage-like, cooked corn, sulfurous, unpleasant at high concentrations; savory and complex at low concentrations. wikipedia.orgnbinno.comthegoodscentscompany.com
Diphenyl sulfide139-66-2Unpleasant. wikipedia.orgnih.gov
Diallyl disulfide2179-57-9Characteristic of garlic.

There is currently a lack of scientific literature identifying this compound as a naturally occurring odorant in specific foods or as a component of animal scent markings. While other sulfides and sulfur-containing compounds are known to play roles in animal communication, no such role has been documented for this compound.

Protein-Sulfide Interactions

The interaction between sulfur-containing molecules and proteins is a critical aspect of biochemistry. These interactions can be broadly categorized as noncovalent and covalent. Noncovalent interactions involving sulfur atoms, although less discussed than those involving oxygen and nitrogen, are essential for protein structure, stability, and function. rsc.org The sulfur atom in amino acids like methionine (which contains a thioether group similar to dialkyl sulfides) can participate in strong dispersion interactions that contribute to the three-dimensional structure of proteins. rsc.org

Research on model systems, such as dimethyl sulfide-benzene complexes, has been used to understand the interactions between the sulfur of methionine and aromatic residues in proteins. rsc.org These studies indicate that geometries where the sulfur atom is positioned above the plane of the aromatic ring result in notable interaction energies. rsc.org

Covalent interactions are also significant, particularly with thiols and disulfides. The sulfhydryl (-SH) group of cysteine residues and disulfide (-S-S-) bridges are integral to the structure and function of many proteins. libretexts.org While thioethers (sulfides) are generally less reactive than thiols, the sulfur atom can still be involved in interactions. For instance, sulfides can be alkylated to form sulfonium (B1226848) salts. libretexts.org

Role in Biological Signaling (if applicable and relevant to this compound)

Currently, there is no direct scientific evidence to suggest a specific role for this compound in biological signaling pathways. However, the broader class of sulfur-containing compounds, including other sulfides, has established roles in cellular communication and physiological regulation.

For instance, hydrogen sulfide (H₂S) is now recognized as a gasotransmitter, a signaling molecule alongside nitric oxide and carbon monoxide. It is involved in a multitude of physiological processes. Diallyl sulfide and diallyl disulfide, derived from garlic, have been shown to possess a range of biological activities, including influencing signaling pathways related to inflammation, oxidative stress, and cancer. nih.govresearchgate.netnih.gov These compounds can modulate the activity of key signaling proteins and transcription factors. nih.govresearchgate.net

While these examples highlight the potential for sulfides to act as signaling molecules, it is important to note that the specific biological activity is highly dependent on the structure of the individual compound. The cellular mechanisms and protein targets are often specific to the particular sulfide. Therefore, a role for this compound in biological signaling cannot be assumed and awaits dedicated scientific investigation.

Applications and Industrial Significance of Sulfide Chemistry Research Oriented

Advanced Materials Development

Sulfide-based materials are at the forefront of research for developing next-generation technologies, particularly in the areas of energy and electronics. Their distinct properties enable the creation of materials with enhanced performance characteristics.

Sulfide-based Solid-State Electrolytes

Sulfide-based solid electrolytes are considered pivotal components for the advancement of next-generation all-solid-state batteries, offering potential improvements in battery safety and energy density compared to conventional liquid electrolytes. oaepublish.comjecst.org These solid electrolytes facilitate a broader operational temperature range and mitigate the risk of ignition associated with flammable organic liquid electrolytes. oaepublish.com Additionally, their solid nature may enable the use of high-energy-density lithium metal anodes by suppressing dendrite growth, a critical issue in liquid electrolyte systems. oaepublish.com

Sulfides are known for their high polarizability, leading to high ionic conductivity, with some superionic conductors reaching conductivities up to 32 mS cm⁻¹ at room temperature. oaepublish.com The soft nature of sulfide (B99878) electrolytes also helps in significantly reducing grain boundary resistance through cold pressing, potentially omitting the need for sintering processes typically required for oxide-based solid electrolytes. oaepublish.com

Intensive research is focused on developing sulfide-based solid electrolytes, including those based on structures like LiSICON, glass-ceramic, LGPS (Li₁₀GeP₂S₁₂), and argyrodite. jecst.orgresearchgate.net Each of these materials exhibits unique ion conduction mechanisms and ionic conductivity. jecst.org For instance, Li₁₀GeP₂S₁₂ (LGPS) has demonstrated ionic conductivity comparable to conventional liquid electrolytes, reaching 12 × 10⁻² S cm⁻¹. researchgate.net However, challenges remain, such as the low chemical stability of sulfide-based solid electrolytes in ambient humidity, which necessitates handling in inert gas environments to prevent hydrolysis and the release of hazardous H₂S gas. researchgate.net Strategies are being developed to improve moisture tolerance, although this can sometimes lead to a compromise in ionic conductivity. jecst.org

Several sulfide electrolytes have been developed through methods like mechanical milling coupled with annealing. oaepublish.com Examples include compositions in the Li₂S-P₂S₅ binary system with varying Li₂S fractions, such as 70Li₂S-30P₂S₅ (3.2 × 10⁻³ S cm⁻¹), 75Li₂S-25P₂S₅ (5 × 10⁻⁴ S cm⁻¹), and 80Li₂S-20P₂S₅ (7.2 × 10⁻⁴ S cm⁻¹). oaepublish.com Other examples with high ionic conductivity include Li₉.₅₄Si₁.₇₄P₁.₄₄S₁₁.₇Cl₀.₃ (2.5 × 10⁻² S cm⁻¹), Li₁₀SnP₂S₁₂ (3.8 × 10⁻³ S cm⁻¹), and Li₅.₅PS₄.₅Cl₁.₅ (1.2 × 10⁻² S cm⁻¹). oaepublish.com

Perovskite Materials (Sulfide-based)

Chalcogenide perovskites (CPs), with the general composition ABX₃ where X can be sulfur or selenium, have emerged as promising materials for photovoltaic and optoelectronic applications. researchgate.netmdpi.com Sulfide perovskites, a subset of CPs where X is sulfur, are being explored as alternatives to halide perovskites, which face challenges related to stability and the presence of toxic lead. researchgate.netresearchgate.net

Sulfide perovskites are noted for their potential to reduce trap-related losses, increase grain size, and improve phase stability in perovskite photovoltaic cells. researchgate.net Their bandgap and light absorption properties make them suitable for applications in tandem photoelectrochemical devices for hydrogen production and other optoelectronic devices like photodetectors and light-emitting diodes. mdpi.comresearchgate.net

Synthesis techniques for sulfide perovskites include the sulfurization of oxide perovskites, the sintering of binary sulfide powders, and solution-based methods. mdpi.com Research is ongoing to optimize synthesis conditions and understand the impact of factors like sulfurization temperature on the formation and properties of these materials. mdpi.com Examples of sulfide perovskites being investigated include BaZrS₃, β-SrZrS₃, BaHfS₃, SrHfS₃, and EuHfS₃. researchgate.net

Nanomaterials (e.g., Nickel Sulfide Nanostructures)

Nickel sulfide nanoparticles and nanostructures have attracted significant interest due to their novel physical, optical, and electrical properties, making them suitable for diverse technological applications. researchgate.netrsc.org These applications include rechargeable lithium batteries, solar cells, catalyst devices, and image processing devices. researchgate.netrsc.org Nickel sulfide can exist in various phases, including NiS, NiS₂, Ni₃S₄, Ni₇S₆, Ni₉S₈, α-Ni₃₊ₓS₂, Ni₃S₂, and Ni₁₇S₁₈, with some phases being stable at low temperatures, which is advantageous for next-generation materials. nii.ac.jp

Nickel sulfide nanoparticles can serve as catalysts, cathode materials for rechargeable lithium batteries, electrocatalysts in the hydrogen industry, and transformation-toughening agents for materials in semiconductor applications. researchgate.netrsc.org Their unique electronic properties, particularly a small bandgap, make them promising for photocatalysis and rechargeable lithium batteries. rsc.org

Various synthesis methods have been employed to prepare nickel sulfide nanoparticles and nanostructures, including solvothermal, sonochemical, hydrothermal, microwave irradiation, vapor phase reactions, high-temperature solid-state reactions, and sonochemical techniques. researchgate.netnanorh.com Researchers are exploring controlled synthesis methods to achieve specific phases and morphologies, such as nanorods, nanotubes, nanowires, nanosheets, nanoprisms, and hierarchical structures, which can influence their catalytic activity and other properties. nii.ac.jpnanorh.com For instance, highly structure-controlled nickel sulfide nanoparticles with sizes less than 20 nm have been prepared using temperature-assisted hot injection methods. nii.ac.jp

The catalytic activity of nickel sulfide nanostructures can be enhanced by forming hybrid materials, such as rGO/nickel sulfide hybrids, which offer higher surface area and increased adsorption sites. nii.ac.jp Different phases of nickel sulfide nanostructures can exhibit varying catalytic activities, as seen in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nii.ac.jp

Solvent Extraction and Separation Technologies

Sulfide chemistry plays a vital role in separation processes, particularly in the extraction of valuable metal ions and the removal of undesirable sulfur compounds from fuels.

Extraction of Metal Ions (e.g., Palladium, Actinides) using Sulfide-containing Ligands

Sulfide-containing ligands are valuable in the separation and recovery of metal ions, particularly in nuclear fuel reprocessing and the recovery of precious metals. The tendency of ligands containing soft donor atoms like sulfur to preferentially bind to trivalent actinides over lanthanides is exploited for effective separation. researchgate.net This is crucial for reducing the long-term radiation hazard associated with used nuclear fuel. researchgate.net

Research has focused on the design principles for extractants used in the separation between trivalent actinides (An(III)) and lanthanides (Ln(III)). researchgate.net These principles include stability under highly acidic conditions, strong extraction capability for the target An(III) ion, weak extraction capability for non-target ions, fast extraction speed, and a simple extraction system. researchgate.net Various sulfur-donor ligands, such as Cyanex-301 and HC301, have shown good performance in separating actinides (III) from lanthanides (III). researchgate.net

Sulfide-containing ligands are also explored for the selective extraction of palladium (Pd) from complex solutions like high-level liquid waste (HLLW), a byproduct of spent nuclear fuel reprocessing. tandfonline.com HLLW can contain significant amounts of palladium, making its recovery a valuable endeavor. tandfonline.com Solvent extraction is a reliable method for selectively removing Pd from HLLW, utilizing extractants that selectively bind to target metal ions. tandfonline.com While amide-based ligands and nitrogen donor atoms in phenanthroline and triazine derivatives are commonly used, sulfur-containing ligands are also investigated for their potential in palladium extraction. tandfonline.com Studies have explored the kinetics and thermodynamics of palladium(II) extraction with dialkyl sulfides. hbni.ac.in

Desulfurization Processes in Fuels

Desulfurization of fuels is a critical process aimed at reducing the sulfur content to mitigate the environmental impact of sulfur-containing emissions, such as sulfur oxides (SOx). mdpi.combiomedres.us Sulfur is present in crude oil primarily as organic sulfur compounds, including mercaptans, thiophenes, benzothiophenes (BTs), and dibenzothiophenes (DBTs). mdpi.com

Various desulfurization technologies are employed, including hydrodesulfurization (HDS), oxidative desulfurization (ODS), biodesulfurization (BDS), adsorptive desulfurization (ADS), and electrochemical desulfurization (ECDS). mdpi.com While HDS is a primary industrial method, it is less effective at removing complex aromatic sulfur compounds like thiophenes, BTs, and DBTs, which require harsher conditions. mdpi.combiomedres.us

Oxidative desulfurization (ODS) is an alternative technique that involves the oxidation of sulfur compounds to more polar sulfones or sulfoxides, followed by their removal through extraction or adsorption. researchgate.netresearchgate.net Sulfide compounds and their derivatives in fuel oils can be targeted by ODS. biomedres.us Studies have investigated the use of catalysts, such as iron oxyhydroxide, in the oxidative desulfurization process to enhance the removal of sulfur-containing compounds from fuel oil. aip.org The efficiency of ODS can depend on the type of sulfur compounds present in the fuel. researchgate.net

Adsorptive desulfurization (ADS) is another promising method that operates at ambient conditions and relies on adsorbents that selectively remove organic sulfur compounds. biomedres.usresearchgate.net Metal sulfide-based adsorbents are being developed for this purpose, aiming for selective adsorption and easy regeneration. researchgate.net Both π complexation and direct sulfur-metal bonds are considered effective mechanisms for adsorptive desulfurization. researchgate.net

Research in desulfurization is moving towards more efficient, lower-cost, and resource-oriented techniques to meet increasingly strict regulations on fuel sulfur levels. mdpi.combiomedres.us

Application AreaSulfide-based Materials/CompoundsKey Properties/RoleSignificance
Solid-State Electrolytes Li-P-S, Li₆PS₅X (X=Cl, Br, I), LiₓMPₓSₓ (M=Sn, Si, Al), LGPS, ArgyroditeHigh ionic conductivity, high polarizability, softness, dendrite suppressionEnabling safer and higher-energy-density all-solid-state batteries. oaepublish.comjecst.orgresearchgate.net
Perovskite Materials BaZrS₃, β-SrZrS₃, BaHfS₃, SrHfS₃, EuHfS₃, AgTaS₃, BaSnS₃Suitable bandgap, light absorption, reduced trap losses, improved stabilityPromising for photovoltaics, optoelectronics, and photoelectrochemical devices. researchgate.netmdpi.comresearchgate.net
Nanomaterials Nickel Sulfide (NiS, NiS₂, Ni₃S₄, etc.) nanostructuresNovel electronic, optical, and electrical properties, catalytic activityApplications in batteries, solar cells, catalysis, and semiconductors. researchgate.netrsc.orgnii.ac.jp
Metal Ion Extraction (Ligands) Sulfide-containing ligands (e.g., Cyanex-301, HC301, dialkyl sulfides)Selective binding to soft metal ions (Actinides, Palladium)Separation of actinides/lanthanides, recovery of precious metals from waste. researchgate.nettandfonline.comhbni.ac.in
Fuel Desulfurization Organic sulfur compounds (mercaptans, thiophenes, BTs, DBTs), Metal sulfide adsorbentsPresence in fuels, target for removal, selective adsorption of sulfur compoundsProduction of cleaner fuels, reduction of harmful emissions. mdpi.combiomedres.usresearchgate.net

Chemical Reagents and Intermediates in Organic Synthesis

Diamyl sulfide serves as a valuable intermediate and reagent in organic synthesis ontosight.aichemicalbull.comsolubilityofthings.com. Its structure allows for participation in various chemical transformations, contributing to the creation of more complex molecules, including pharmaceuticals and agrochemicals ontosight.aisolubilityofthings.com. Organosulfur compounds, in general, are frequently utilized in organic reactions due to the versatile chemistry of the sulfur atom chemistrysteps.comorganic-chemistry.org. For instance, sulfides can undergo oxidation to form sulfoxides and sulfones, and these transformations are important steps in synthesizing various organic compounds chemistrysteps.com. The Ramberg–Bäcklund reaction, for example, involves the conversion of α-halo sulfones (derived from sulfides) into alkenes, demonstrating the utility of sulfur compounds in constructing carbon-carbon double bonds wikipedia.org. Sulfides can also be synthesized through various coupling reactions, such as the reaction of alkyl halides with sodium sulfide or other sulfur-containing compounds ontosight.ai.

Corrosion Inhibition

Sulfur-based compounds, including various sulfides and their derivatives, have been investigated for their properties as corrosion inhibitors mostwiedzy.plmdpi.comgoogle.com. These compounds can form protective barriers on metal surfaces, mitigating the corrosive effects of the environment google.com. Research has explored the use of different sulfide structures, such as diaryl sulfide derivatives, for inhibiting the corrosion of metals like iron and copper mostwiedzy.plmdpi.comgoogle.com. Studies comparing different sulfur compounds, including diphenyl sulfide, diphenyl sulfoxide (B87167), and diphenyl sulfone, have shown varying degrees of anticorrosive inhibition depending on the metal and the corrosive medium mdpi.com. The effectiveness of these inhibitors is often related to their ability to adsorb onto the metal surface mostwiedzy.plmdpi.com. This compound itself has been mentioned in the context of components present in environments where corrosion resistance is evaluated, suggesting its relevance in understanding or potentially mitigating corrosion processes in specific industrial settings parrinst.com. Dithiocarbamate salts, which are sulfur-based compounds, have also been identified as effective copper corrosion inhibitors, highlighting the broader utility of sulfur chemistry in this area google.comgoogle.com.

Pesticide Development (Sulfide Derivatives)

Sulfide derivatives are actively explored in the development of new pesticide candidates researchgate.netmdpi.comscirea.org. The introduction of sulfur atoms into agrochemical structures is a common strategy to modulate their properties and enhance bioactivity researchgate.netmdpi.com. More than 30% of current agrochemicals contain at least one sulfur atom, found in various classes such as fungicides, herbicides, and insecticides researchgate.netresearchgate.net. Research focuses on synthesizing novel compounds containing sulfide functionalities and evaluating their insecticidal or other pest control activities researchgate.netmdpi.comscirea.org. For example, studies have investigated meta-diamide compounds containing sulfide, sulfoxide, and sulfone groups, demonstrating promising insecticidal activities against various pests like Plutella xylostella and Aphis craccivora mdpi.comresearchgate.netnih.gov. Naturally occurring sulfides, such as diallyl sulfides found in garlic and onions, also exhibit pesticidal properties, particularly against fungal diseases like white rot in Allium crops epa.govnih.gov. This compound has been noted as a precursor in the synthesis of sulfur-containing chemicals used in insecticides chemicalbull.com.

Future Research Directions in Diamyl Sulfide Chemistry

Emerging Synthetic Strategies

The synthesis of dialkyl sulfides, including diamyl sulfide (B99878), has traditionally involved methods such as the alkylation of thiols or the reaction of alkyl halides with sulfur sources. Future research will likely focus on developing more sustainable, efficient, and selective synthetic strategies. This includes exploring catalytic approaches that minimize waste and utilize readily available feedstocks.

Recent advances in the synthesis of aryl alkyl and dialkyl sulfides highlight the ongoing interest in developing new synthetic protocols tandfonline.com. While this review covers a broad range of sulfides, the principles and methodologies discussed, such as the use of various catalytic systems and promoter agents, can be applied to the specific synthesis of diamyl sulfide tandfonline.com. Research into C-S bond construction from non-halide substrates, such as diazo compounds and simple alkanes, also presents potential routes for this compound synthesis, offering alternatives to traditional methods that often rely on less desirable reagents mdpi.com. The development of one-pot synthesis methods for dialkyl sulfides and disulfides using readily available starting materials like alkyl bromides and thiourea (B124793) also points towards future directions for more streamlined synthesis tandfonline.com.

Emerging synthetic strategies could involve:

Development of new homogeneous or heterogeneous catalytic systems for C-S bond formation under milder conditions.

Utilization of photocatalytic or electrochemical methods for more sustainable synthesis.

Exploration of flow chemistry techniques for continuous and scalable production.

Investigation of enzymatic or biocatalytic routes for stereoselective synthesis, although the chirality of simple dialkyl sulfides is limited.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reactivity and developing new transformations. Future research will likely employ advanced spectroscopic techniques, computational chemistry, and kinetic studies to elucidate complex reaction pathways and transition states.

Mechanistic investigations of sulfide oxidation, for example, have been reported for dialkyl sulfides thieme-connect.de. Understanding the nuances of how oxidants interact with the sulfur atom in this compound can lead to the development of more selective oxidation protocols to access sulfoxides and sulfones, which are important derivatives thieme-connect.dejchemrev.com. Studies on the thermal decomposition and conversion mechanisms of related metal sulfides also provide insights into the behavior of the sulfur center under different conditions rsc.org.

Future mechanistic investigations could focus on:

Detailed kinetic and computational studies of reactions involving the sulfide group, such as oxidation, alkylation, and complexation.

In-situ spectroscopic studies (e.g., NMR, IR) to identify transient intermediates.

Investigating the role of solvent effects and additives on reaction mechanisms.

Understanding the mechanisms of sulfide-catalyzed reactions at a molecular level.

Novel Catalytic Systems

Dialkyl sulfides, including this compound, can act as ligands or precatalysts in various catalytic transformations. Future research will explore the design of novel catalytic systems incorporating this compound or its derivatives to promote specific reactions with high efficiency and selectivity.

Research has shown that simple dialkyl sulfides can influence the regioselectivity of reactions, such as the chlorination of phenols mdpi.com. While dibutyl sulfide showed maximum selectivity in some cases, the study also noted that dipentyl sulfide (this compound) was only marginally poorer, suggesting its potential utility in similar catalytic applications mdpi.com. Novel sulfide organic polymers have also been explored as metal-free heterogeneous Lewis acid catalysts for esterification reactions, indicating a broader potential for sulfide-based catalytic materials rsc.org.

Future research in novel catalytic systems may include:

Designing this compound-based ligands for transition metal catalysis in reactions like cross-coupling, hydrogenation, or oxidation.

Developing organocatalytic systems where this compound acts directly as a catalyst or co-catalyst.

Immobilizing this compound moieties on solid supports to create recyclable heterogeneous catalysts.

Exploring the use of this compound in photocatalysis or electrocatalysis.

Development of Advanced Analytical Platforms

Accurate and sensitive detection and characterization of this compound and its transformation products are essential for monitoring reactions, environmental analysis, and biological studies. Future research will focus on developing advanced analytical platforms with improved selectivity, lower detection limits, and faster analysis times.

While a review on analytical strategies for sulfide detection exists, it highlights the need for sensitive methods across various instrumental platforms nih.gov. Future work could adapt or develop these methods specifically for this compound, considering its volatility and potential presence in complex matrices. Advanced analytical platforms often integrate techniques like chromatography and mass spectrometry rsc.org.

Future developments in analytical platforms could involve:

Development of highly sensitive and selective chromatographic methods (e.g., GC-MS, LC-MS) for trace analysis of this compound in various matrices.

Creation of electrochemical sensors or optical probes for real-time monitoring.

Application of hyphenated techniques for comprehensive characterization of reaction mixtures or environmental samples.

Development of portable analytical devices for field measurements.

Multiscale Computational Modeling

Computational modeling at various scales, from molecular to macroscopic, can provide valuable insights into the properties, reactivity, and behavior of this compound. Future research will leverage advanced computational techniques to predict reaction outcomes, understand intermolecular interactions, and design new sulfide-based materials.

Multiscale computational modeling is a growing field applied to various materials and systems, aiming to link behavior across different length and time scales kuleuven.bedtic.milresearchgate.net. Applying these techniques to this compound can help understand its behavior in different environments or as part of larger systems. Computational molecular science and materials modeling are core areas within multiscale modeling kuleuven.be.

Future research in multiscale computational modeling may include:

Density Functional Theory (DFT) calculations to study the electronic structure and reactivity of this compound.

Molecular dynamics simulations to understand its behavior in different phases or interfaces.

Developing quantitative structure-property relationships (QSPR) to predict physical and chemical properties.

Using computational fluid dynamics (CFD) to model reactions or separation processes involving this compound.

Interdisciplinary Research in Environmental and Biological Sciences

This compound's presence and behavior in the environment and potential interactions in biological systems are areas ripe for further interdisciplinary research. This includes studying its environmental fate, potential biodegradation pathways, and any biological effects.

Research on biogenic dimethylated sulfur compounds highlights the importance of understanding sulfur cycles in the environment and the role of microorganisms researchgate.net. While focusing on smaller sulfides, this indicates the broader relevance of studying organosulfur compounds in environmental contexts. Investigations into the oxidation of sulfide odorants, including this compound, in water treatment processes demonstrate its environmental relevance and the need for effective removal strategies researchgate.netresearchgate.net.

Future interdisciplinary research could involve:

Studying the sources, sinks, and transformation pathways of this compound in various environmental compartments (air, water, soil).

Investigating the potential for biodegradation or bioremediation of this compound.

Assessing the role of this compound in atmospheric chemistry or as a signaling molecule in biological systems (if applicable).

Developing strategies for the detection and mitigation of this compound in environmental samples.

Design of Next-Generation Sulfide-Based Materials

The sulfide functional group can be incorporated into polymers and other materials to impart unique properties. Future research will explore the design and synthesis of next-generation materials utilizing this compound or its structural motifs for applications in areas such as energy storage, optics, or smart materials.

Sulfide-based materials are being explored for various applications, including batteries and optical components rsc.orgjst.go.jp. Metal polysulfides, for instance, are being investigated as high-capacity electrode materials for next-generation batteries jst.go.jp. The concept of inverse vulcanization, which utilizes elemental sulfur to create new polymeric materials, also represents an avenue for incorporating sulfide linkages into novel materials rsc.org. Thiol- and disulfide-based materials are being developed as stimulus-responsive soft materials and self-assembling systems mdpi.com.

Future research in designing next-generation sulfide-based materials may include:

Incorporating this compound units into polymers or networks to tune material properties like flexibility, refractive index, or self-healing capabilities.

Developing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) incorporating sulfide linkers for gas adsorption or catalysis.

Designing sulfide-containing molecules for applications in organic electronics or photonics.

Exploring the use of this compound as a building block for creating functional nanomaterials.

Q & A

Q. What are the key physicochemical properties of Diamyl sulfide, and how do they influence experimental design?

this compound (C₁₀H₂₂S, CAS 592-88-1) has a boiling point range of 338–356°F (170–180°C), critical for purification via distillation . Its molecular structure and hydrophobic nature necessitate solvent compatibility assessments in reactions. Researchers should prioritize measuring density, viscosity, and solubility to optimize reaction conditions. For example, its low polarity suggests compatibility with non-polar solvents, but empirical validation is required to avoid phase separation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for confirming the sulfide bond (δ ~2.5–3.5 ppm for -S- adjacent to CH₂ groups). Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by detecting volatile byproducts, while Infrared (IR) spectroscopy identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹). Cross-referencing with databases like Lange’s Handbook ensures accurate interpretation .

Q. How should researchers handle this compound safely in laboratory settings?

Classified as hazardous, this compound requires inert atmosphere storage (e.g., nitrogen) to prevent oxidation. Use fume hoods to mitigate inhalation risks, and employ non-sparking tools to avoid ignition due to its flammability. Personal protective equipment (PPE) like nitrile gloves and safety goggles is mandatory. Contingency plans for spills should include activated carbon adsorption and neutralization protocols .

Advanced Research Questions

Q. How can discrepancies in reported physical properties of this compound be resolved?

Conflicting data (e.g., boiling point variations) require cross-validation using high-precision instruments (e.g., fractional distillation setups with calibrated thermocouples). Researchers should replicate experiments under standardized conditions (ambient pressure, purity of reagents) and publish raw data alongside processed results to enhance reproducibility .

Q. What strategies optimize reaction yields in this compound synthesis under varying catalytic conditions?

Yield optimization involves screening catalysts (e.g., Lewis acids like AlCl₃ vs. Brønsted acids like H₂SO₄) and reaction temperatures. A factorial design of experiments (DoE) can identify interactions between variables. For example, elevated temperatures (120–150°C) may accelerate thiol-etherification but risk side reactions. Kinetic studies using in-situ IR monitoring help track intermediate formation .

Q. How can computational models complement experimental data to predict this compound’s reactivity?

Density Functional Theory (DFT) simulations predict reaction pathways, such as nucleophilic substitution at the sulfur center. Pairing computational results with experimental validation (e.g., HPLC analysis of reaction mixtures) refines mechanistic insights. For instance, simulating steric effects of branched vs. linear amyl groups clarifies regioselectivity in alkylation reactions .

Q. What methodologies ensure reproducibility in this compound-based experiments across labs?

Standardized protocols should detail solvent drying methods, catalyst activation steps, and equipment calibration. Collaborative studies using inter-laboratory comparisons (e.g., Round Robin trials) validate methods. Reporting uncertainties (e.g., ±0.5°C in temperature control) and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) enhance reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.